molecular formula C10H14FNS B13237068 Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine

Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine

Cat. No.: B13237068
M. Wt: 199.29 g/mol
InChI Key: SRAWXWICZQNEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine is a secondary amine compound offered for research and development purposes. The compound features a 4-fluorophenylsulfanyl moiety and is part of a class of organic molecules studied for their potential as key intermediates or building blocks in synthetic and medicinal chemistry . Research Applications and Value: Secondary amine compounds are of significant interest in pharmaceutical research. They are frequently explored as core structural elements in the design and synthesis of prodrugs and active pharmaceutical ingredients (APIs) for a range of therapeutic areas . The structural motifs present in this amine, particularly the thioether linkage and the fluorine atom, are common in compounds investigated for their biological activity. Researchers utilize such building blocks to create novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols. The specific safety profile of this compound should be established by the researcher, but analogous amines can be hazardous, causing severe skin burns and eye damage .

Properties

Molecular Formula

C10H14FNS

Molecular Weight

199.29 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)sulfanylethanamine

InChI

InChI=1S/C10H14FNS/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

SRAWXWICZQNEGK-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution and reductive amination pathways, leveraging the reactivity of 4-fluorophenyl thiol derivatives and ethylamine precursors. The key steps include:

  • Formation of the aryl sulfide intermediate by coupling 4-fluorophenyl thiol with an appropriate haloalkane.
  • Introduction of the ethylamine moiety either by direct substitution or reductive amination of a precursor aldehyde or ketone.

Detailed Synthetic Routes

Route via Nucleophilic Substitution of Haloalkyl Sulfides
  • Step 1: Synthesis of 4-fluorophenyl sulfanyl ethyl halide

    The 4-fluorophenyl thiol (4-fluorothiophenol) reacts with a bromoethyl derivative (e.g., 2-bromoethylamine or 2-bromoethanol) under basic conditions to form 2-(4-fluorophenyl)sulfanyl ethyl halide.

  • Step 2: Substitution with Ethylamine

    The haloalkyl sulfide is then treated with ethylamine under nucleophilic substitution conditions, typically in an aprotic solvent like acetonitrile or ethanol, to replace the halide with the ethylamine group, yielding this compound.

  • Reaction Conditions

    • Base: potassium carbonate or sodium hydride to deprotonate thiol.
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: ambient to reflux depending on reagent reactivity.
    • Time: 4–24 hours.
Route via Reductive Amination
  • Step 1: Formation of 2-(4-fluorophenyl)sulfanylacetaldehyde

    Oxidation of 2-(4-fluorophenyl)sulfanyl ethanol or selective functionalization can yield the corresponding aldehyde.

  • Step 2: Reductive Amination with Ethylamine

    The aldehyde is reacted with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine this compound.

  • Reaction Conditions

    • Solvent: methanol, ethanol, or dichloromethane.
    • pH: mildly acidic to neutral to favor imine formation.
    • Temperature: room temperature to 50°C.
    • Reducing agent: sodium triacetoxyborohydride preferred for selectivity.

Catalytic and Enantioselective Variants

While the compound itself is achiral, related synthetic methodologies for chiral secondary amines using asymmetric hydrogenation or catalytic reductive amination have been reported in the literature, which could be adapted for analogues of this compound if enantiopure derivatives are desired.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution 4-fluorophenyl thiol, 2-bromoethylamine, base DMF or acetonitrile, reflux, 4-24 h 70–85 Straightforward, scalable Requires haloalkyl precursor
Reductive Amination 2-(4-fluorophenyl)sulfanylacetaldehyde, ethylamine, NaBH(OAc)3 Methanol, rt, 12–24 h 75–90 High selectivity, mild conditions Requires aldehyde intermediate

Chemical Reactions Analysis

Types of Reactions

Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the fluorophenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified phenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.

    Pathways Involved: By inhibiting HDACs, the compound can affect various cellular pathways, leading to changes in gene expression and potentially therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine and related compounds.

Table 1: Comparative Overview of this compound and Analogues

Compound Name Molecular Formula MW (g/mol) Functional Groups/Substituents Key Properties/Activities References
This compound C₁₀H₁₄FNS 199.3 Secondary amine, thioether, 4-fluorophenyl Hypothesized antimicrobial activity
[1-(4-ethylphenyl)ethyl][2-(4-fluorophenyl)ethyl]amine C₁₈H₂₂FN 271.4 Tertiary amine, 4-ethylphenyl, 4-fluorophenyl High lipophilicity due to dual aromatic groups
ethyl[(4-fluorophenyl)(phenyl)methyl]amine C₁₅H₁₆FN 229.3 Benzhydryl amine, fluorophenyl, phenyl Structural analog with potential CNS activity
(4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane C₁₃H₁₅F₃S 260.3 Thioether, trifluoropentenyl, ethylphenyl Enhanced stability from fluorine substitution
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine C₁₄H₁₂FN₃ 241.3 Imidazopyridine, fluorophenyl Antimicrobial activity against S. aureus
Darapladib C₃₆H₃₈F₄N₄O₂S 666.8 Fluorophenylsulfanyl, acetamide, trifluoromethyl Atherosclerosis treatment; inhibits Lp-PLA₂

Structural and Functional Comparisons

Thioether vs. Imidazopyridine Backbones

The target compound’s thioether group distinguishes it from 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (), which contains an imidazopyridine core. While both share a 4-fluorophenyl moiety, the thioether in the target compound may confer greater metabolic stability compared to the heterocyclic nitrogen system in imidazopyridines. The latter’s antimicrobial activity against S. aureus suggests that fluorinated aromatic amines warrant further investigation for similar applications .

Fluorophenyl Substituents and Lipophilicity

Compounds like [1-(4-ethylphenyl)ethyl][2-(4-fluorophenyl)ethyl]amine () and ethyl[(4-fluorophenyl)(phenyl)methyl]amine () feature bulkier aromatic substituents, increasing their molecular weight and lipophilicity (logP). These properties may enhance blood-brain barrier penetration, making them candidates for central nervous system (CNS) targeting.

Thioether Variations

The thioether in (4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane () is part of a fluorinated aliphatic chain, unlike the target’s aromatic thioether. The trifluoromethyl group in ’s compound enhances chemical stability and resistance to oxidation, a feature that could be leveraged in designing derivatives of the target compound .

Therapeutic Potential

Darapladib (), a complex molecule containing a fluorophenylsulfanyl group, demonstrates the therapeutic relevance of such moieties.

Biological Activity

Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine, a compound featuring a sulfanyl group and a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H14FNS\text{C}_{11}\text{H}_{14}\text{F}\text{N}\text{S}

This compound contains an ethyl amine group, which is often associated with various pharmacological properties, and a 4-fluorophenyl moiety that enhances biological activity through electronic effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The presence of the fluorine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .

Compound TypeActivity LevelTarget Organisms
Sulfonamide DerivativesModerate to HighGram-positive and Gram-negative bacteria
Ethyl ThionicotinatesHighVarious bacterial strains

2. Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of fluorine has been reported to increase the selectivity and potency of these compounds against cancer cells .

3. Anti-inflammatory Effects

Compounds containing sulfanyl groups have been noted for their anti-inflammatory properties. This compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several ethyl thionicotinates, revealing that those with similar structural features to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that further exploration into the specific mechanisms of action could be beneficial .

Case Study 2: Anticancer Activity

In vitro studies on related compounds indicate that modifications in the phenyl ring significantly impact cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of fluorine was linked to enhanced activity, potentially due to increased electron-withdrawing effects leading to altered interaction with cellular targets .

Research Findings

Recent investigations into organosulfur compounds have highlighted their diverse biological activities:

  • Antimicrobial : Effective against a range of pathogens with varying mechanisms of action.
  • Anticancer : Induces apoptosis in cancer cells through multiple pathways.
  • Anti-inflammatory : Reduces inflammation markers in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.